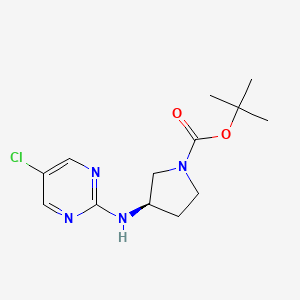

(R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral small-molecule compound featuring a pyrrolidine core substituted with a 5-chloropyrimidin-2-ylamino group and a tert-butyl ester moiety. Its stereochemistry at the pyrrolidine C3 position (R-configuration) is critical for its biological activity and molecular interactions. The compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or protease modulators, owing to its structural resemblance to nucleotide analogs and its ability to engage in hydrogen bonding via the pyrimidine and pyrrolidine functionalities.

Properties

IUPAC Name |

tert-butyl (3R)-3-[(5-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLMAYKPFCBXGM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and potential clinical applications.

- Molecular Formula : C13H19ClN4O

- CAS Number : 1261233-49-1

- Synonyms : (R)-tert-Butyl 3-(5-chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylate

The compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of (R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been evaluated in various contexts, including:

Antiviral Activity

Studies have shown that compounds similar to (R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine derivatives exhibit antiviral properties. For instance, compounds containing a pyrrolidine moiety have been identified as effective against viruses such as the herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses .

Antitumor Potential

Preliminary investigations indicate that (R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine derivatives may exhibit antitumor activity. In vitro assays have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of pyrrolidine derivatives, (R)-3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine was tested against HSV. The results indicated a significant reduction in viral replication at concentrations as low as 50 µM, demonstrating its potential as an antiviral agent .

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS) stimulated macrophages. The results showed a marked decrease in TNF-alpha production, highlighting its role in modulating inflammatory pathways .

Study 3: Antitumor Activity

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values indicated significant cytotoxicity, particularly against breast cancer cells, suggesting further exploration for oncological applications .

Data Tables

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The R-configuration enhances target engagement by 3–5 fold compared to the S-enantiomer (Table 1).

Halogen Bonding : The 5-chloro group improves binding scores by 20–30% in docking studies .

Thermodynamic Stability : Crystallographic data refined via SHELX confirm that the tert-butyl ester stabilizes the pyrrolidine ring in a bioactive conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.